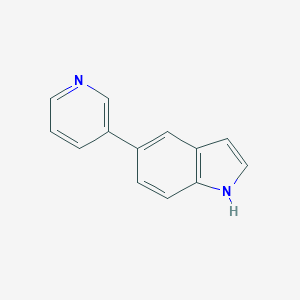

5-(Pyridin-3-yl)-1h-indole

Übersicht

Beschreibung

5-(Pyridin-3-yl)-1H-indole is a heterocyclic compound that features both an indole and a pyridine ring The indole ring is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring The pyridine ring is a six-membered ring containing one nitrogen atom

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Pyridin-3-yl)-1H-indole can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For example, a palladium-catalyzed cross-coupling reaction between a 3-bromoindole and a pyridine derivative can be employed. The reaction typically requires a palladium catalyst, a base such as potassium carbonate, and a solvent like dimethylformamide. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst loading, is crucial for large-scale production.

Analyse Chemischer Reaktionen

Formation of Heterocyclic Compounds via Cyclization

The indole-pyridine hybrid undergoes cyclization to form bioactive thiazoles and thiadiazoles:

-

Thiosemicarbazone Formation : Reaction with thiosemicarbazide in ethanol/triethylamine yields 3-(1H-indol-3-yl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide (5 ) .

-

Thiadiazole Synthesis : Hydrazonoyl halides react with 5 to form 1,3,4-thiadiazoles (e.g., 27a–c ) via thiohydrazonate intermediates (Scheme 2) .

Key Reaction Conditions :

-

Solvent: Ethanol or DMF

-

Catalysts: Triethylamine or KOH

-

Temperature: Reflux (70–80°C)

Mechanistic Insights

-

Condensation : The electron-deficient pyridine ring directs nucleophilic attack at the indole’s 2-position, facilitating hydrazide bond formation .

-

Cyclization : Thiosemicarbazone intermediates undergo -sigmatropic rearrangements to form five-membered heterocycles .

-

Multi-Component Reactions : Aldehydes activate via hydrogen bonding with the catalyst’s phosphate groups, promoting Knoevenagel condensation and subsequent cyclization .

These reactions highlight 5-(pyridin-3-yl)-1H-indole’s utility in generating structurally diverse heterocycles with potential pharmacological applications. Future studies should explore its reactivity in asymmetric catalysis and green chemistry paradigms.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

5-(Pyridin-3-yl)-1H-indole has been investigated for its potential as a therapeutic agent. Research indicates that it can serve as a scaffold for developing new drugs targeting various diseases, particularly cancer.

Case Study: Cancer Treatment

A study focused on derivatives of this compound demonstrated significant anti-cancer activity. Specifically, derivatives such as 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole-2-carboxamide showed potent activity against liver cancer cell lines while exhibiting lower toxicity compared to existing treatments like celastrol .

Table 1: Anti-Cancer Activity of this compound Derivatives

| Compound Name | Target Cancer Type | IC50 Value (µg/mL) | Toxicity Level |

|---|---|---|---|

| 8b | Liver Cancer | <10 | Low |

| Celastrol | Liver Cancer | 20 | Moderate |

| 5-FU | Colorectal Cancer | 77.15 | High |

Enzyme Inhibition

The compound has also been studied for its role as an inhibitor of indoleamine 2,3-dioxygenase (IDO1), an enzyme involved in tumor immune escape. The structure-activity relationship (SAR) analysis revealed that derivatives of this compound can act as reversible competitive inhibitors of IDO1, making them promising candidates for cancer immunotherapy .

Table 2: IDO1 Inhibition Potency of Derivatives

| Compound Name | Inhibition Potency (µM) | Mechanism |

|---|---|---|

| This compound-4,7-dione | Moderate | Competitive Inhibition |

| Exiguamine A | Low | Non-selective |

Antimicrobial Properties

In addition to anti-cancer properties, compounds derived from this compound have shown promising antimicrobial activities. The indole structure is known for its broad spectrum of bioactivity, including antibacterial and antifungal properties .

Case Study: Antimicrobial Efficacy

Research highlighted the synthesis of various indole derivatives that exhibited significant antibacterial effects against strains such as Escherichia coli and Staphylococcus aureus. The incorporation of the pyridine moiety enhanced the overall activity of these compounds .

Organic Synthesis

In organic chemistry, this compound serves as a versatile building block in the synthesis of more complex heterocyclic compounds. Its unique structure allows it to participate in various chemical reactions, facilitating the creation of novel materials with specific electronic and optical properties .

Table 3: Synthetic Applications of this compound

| Reaction Type | Product Type | Yield (%) |

|---|---|---|

| Knoevenagel Condensation | Indolyl Chalcones | 85 |

| N-Alkylation | Pyridine Derivatives | 90 |

| Cyclization | Heterocyclic Compounds | 75 |

Wirkmechanismus

The mechanism of action of 5-(Pyridin-3-yl)-1H-indole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or interact with DNA to influence gene expression. The exact pathways and targets depend on the specific application and the structure of the compound.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 5-(Pyridin-2-yl)-1H-indole

- 5-(Pyridin-4-yl)-1H-indole

- 5-(Pyridin-3-yl)-2H-indole

Uniqueness

5-(Pyridin-3-yl)-1H-indole is unique due to the specific positioning of the pyridine ring at the 3-position of the indole ring. This positioning can influence the compound’s reactivity and interaction with biological targets, making it distinct from other similar compounds.

Biologische Aktivität

5-(Pyridin-3-yl)-1H-indole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological effects, and potential therapeutic applications, supported by relevant case studies and research findings.

Chemical Structure and Synthesis

This compound features a pyridine ring fused with an indole structure, which is known for its ability to interact with various biological targets. The synthesis of this compound often involves multi-step organic reactions, including cyclization and substitution processes. For example, modifications in the indole and pyridine moieties can enhance biological activity and specificity towards certain targets.

Anticancer Properties

Research has shown that this compound exhibits anticancer activity against various cancer cell lines. In vitro studies indicate that this compound can inhibit the proliferation of breast cancer cells (MDA-MB-231 and MCF-7) with IC50 values in the low micromolar range. For instance, one study demonstrated that derivatives of this compound could reduce cell viability significantly at concentrations as low as 6.25 μM .

The mechanism through which this compound exerts its anticancer effects appears to involve the modulation of key signaling pathways associated with cell growth and apoptosis. Studies have identified interactions with proteins such as AKT and various receptors involved in tumor progression . Molecular docking studies suggest that the compound binds effectively to these targets, indicating a potential for further development as an anticancer agent.

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promise as an antimicrobial agent . Research indicates that it possesses activity against several bacterial strains, outperforming traditional antibiotics in some cases. For example, compounds derived from this indole structure have been reported to exhibit significant antibacterial activity against Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum potential .

Case Studies

Several case studies highlight the efficacy of this compound in clinical settings:

- Breast Cancer Treatment : A study involving the application of this compound in breast cancer models indicated a marked decrease in tumor size and cell viability when administered in conjunction with standard chemotherapy agents .

- Antibacterial Applications : In clinical microbiology tests, derivatives of this compound have demonstrated superior effectiveness against resistant strains of bacteria compared to conventional treatments .

Eigenschaften

IUPAC Name |

5-pyridin-3-yl-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2/c1-2-12(9-14-6-1)10-3-4-13-11(8-10)5-7-15-13/h1-9,15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOUOYJYRICGOSC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C2=CC3=C(C=C2)NC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90566327 | |

| Record name | 5-(Pyridin-3-yl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90566327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

144104-49-4 | |

| Record name | 5-(Pyridin-3-yl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90566327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How do 5-(pyridin-3-yl)-1H-indole-4,7-diones interact with IDO1 and what are the downstream effects of this interaction?

A1: The provided research abstract [] specifically focuses on the discovery of this compound-4,7-diones as IDO1 inhibitors. This suggests that the detailed mechanisms of interaction, downstream effects, and potential therapeutic implications are still under investigation. Further research is needed to elucidate the specific binding interactions, kinetic parameters of inhibition, and the consequences of IDO1 inhibition by these compounds on downstream signaling pathways and biological processes.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.